molecular formula C17H15ClFN3O2 B15018584 2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide

2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide

Cat. No.: B15018584
M. Wt: 347.8 g/mol
InChI Key: WHOPOVLBEYOELI-KEBDBYFISA-N
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Description

1-{N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)FORMAMIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-{N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)FORMAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in other therapeutic areas.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-{N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(propan-2-yl)formamide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness: 1-{N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)FORMAMIDE is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both chloro and fluoro substituents can enhance its stability and interaction with molecular targets compared to similar compounds .

Properties

Molecular Formula

C17H15ClFN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

N'-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C17H15ClFN3O2/c1-2-11-6-8-12(9-7-11)21-16(23)17(24)22-20-10-13-14(18)4-3-5-15(13)19/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

WHOPOVLBEYOELI-KEBDBYFISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)F

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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